N-[1-(4-Methylphenyl)-4-phenyl-1H-pyrazol-3-yl]acetamide
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Overview
Description
N-(4-Phenyl-1-(p-tolyl)-1H-pyrazol-3-yl)acetamide is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a phenyl group and a p-tolyl group attached to the pyrazole ring, along with an acetamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenyl-1-(p-tolyl)-1H-pyrazol-3-yl)acetamide typically involves the reaction of 4-phenyl-1-(p-tolyl)-1H-pyrazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(4-Phenyl-1-(p-tolyl)-1H-pyrazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted pyrazoles and acetamides.
Scientific Research Applications
N-(4-Phenyl-1-(p-tolyl)-1H-pyrazol-3-yl)acetamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and analgesic activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-Phenyl-1-(p-tolyl)-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Phenyl-1H-pyrazol-3-yl)acetamide
- N-(4-(p-Tolyl)-1H-pyrazol-3-yl)acetamide
- N-(4-Phenyl-1-(p-tolyl)-1H-pyrazol-5-yl)acetamide
Uniqueness
N-(4-Phenyl-1-(p-tolyl)-1H-pyrazol-3-yl)acetamide is unique due to the specific arrangement of its phenyl and p-tolyl groups on the pyrazole ring, which may confer distinct chemical and biological properties compared to its analogs. This unique structure can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
64989-43-1 |
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Molecular Formula |
C18H17N3O |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
N-[1-(4-methylphenyl)-4-phenylpyrazol-3-yl]acetamide |
InChI |
InChI=1S/C18H17N3O/c1-13-8-10-16(11-9-13)21-12-17(15-6-4-3-5-7-15)18(20-21)19-14(2)22/h3-12H,1-2H3,(H,19,20,22) |
InChI Key |
PWNIWRMAJMEVKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)NC(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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